N-(2,6-dimethylphenyl)-3,5-dinitrobenzamide
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Overview
Description
N-(2,6-dimethylphenyl)-3,5-dinitrobenzamide is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of a benzamide core substituted with two nitro groups and a 2,6-dimethylphenyl group
Mechanism of Action
Target of Action
Similar compounds such as lidocaine, which is also known as 2-(diethylamino)-n-(2,6-dimethylphenyl)acetamide, primarily target voltage-gated sodium channels in neurons . These channels play a crucial role in the propagation of action potentials, which are essential for nerve signal transmission .
Mode of Action
Lidocaine, a structurally similar compound, works by blocking sodium channels in neurons, thereby inhibiting the propagation of action potentials . This results in a numbing effect in the area where the drug is applied .
Biochemical Pathways
It can be inferred from similar compounds that it may affect the sodium ion transport pathway, given its potential interaction with sodium channels .
Result of Action
If it acts similarly to lidocaine, it could result in a local anesthetic effect by inhibiting nerve signal transmission .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-3,5-dinitrobenzamide typically involves the reaction of 2,6-dimethylaniline with 3,5-dinitrobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction: The major product is N-(2,6-dimethylphenyl)-3,5-diaminobenzamide.
Substitution: Depending on the nucleophile used, various substituted benzamides can be formed.
Scientific Research Applications
N-(2,6-dimethylphenyl)-3,5-dinitrobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-dimethylphenyl)acetamide: Similar in structure but lacks the nitro groups, making it less reactive in redox reactions.
N-(2,6-dimethylphenyl)thiourea: Contains a thiourea group instead of an amide, which alters its chemical reactivity and biological activity.
N-(2,6-dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine: A more complex structure with additional aromatic rings, leading to different biological properties.
Uniqueness
N-(2,6-dimethylphenyl)-3,5-dinitrobenzamide is unique due to the presence of both nitro groups and the 2,6-dimethylphenyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-3,5-dinitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5/c1-9-4-3-5-10(2)14(9)16-15(19)11-6-12(17(20)21)8-13(7-11)18(22)23/h3-8H,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPIARCDWAETPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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